3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyrrole and pyridine rings, making it of significant interest in medicinal chemistry. Its unique structure allows it to serve as a crucial building block in the synthesis of various biologically active molecules. The compound is classified under the category of pyrrole derivatives and is recognized for its potential applications in drug development due to its biological activities, particularly as an inhibitor of certain kinases involved in cancer progression and other diseases .
The synthesis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method employs N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.
The reaction conditions are crucial for optimizing yield and purity. For instance, varying the solvent, temperature, and concentration can significantly impact the efficiency of the bromination process. Following the bromination step, purification techniques such as column chromatography may be employed to isolate the desired product from by-products and unreacted starting materials .
The molecular formula for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is C8H7BrN2. The structure consists of a bromine atom attached to the third position of a methyl-substituted pyrrolo[2,3-b]pyridine framework. This arrangement contributes to its reactivity and biological properties.
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can disrupt downstream signaling pathways associated with cell proliferation and survival. This inhibition is particularly relevant in cancer therapy, where it can lead to reduced tumor growth and increased apoptosis in cancer cells .
The physical properties of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine include:
Key chemical properties include:
The boiling point and melting point data may vary depending on purity but are essential for practical applications in synthesis and formulation.
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has notable applications in scientific research:
This compound exemplifies how heterocyclic chemistry can contribute to advancements in medicinal chemistry and therapeutic interventions.
The compound 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 281192-91-4) belongs to the azaindole class of heterocyclic systems, specifically classified as a 7-azaindole derivative. Its systematic IUPAC name reflects the fusion between the pyrrole and pyridine rings at adjacent positions, with bromine substitution at the 3-position and methyl functionalization at the N1 nitrogen. The molecular formula C₈H₇BrN₂ (molecular weight: 211.06 g/mol) was consistently verified across multiple analytical reports and supplier specifications [1] [2] [7].
The structural framework consists of a bicyclic system where:
Table 1: Fundamental Identification Data
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
CAS Registry Number | 281192-91-4 |
Molecular Formula | C₈H₇BrN₂ |
Molecular Weight | 211.06 g/mol |
Canonical SMILES | CN1C=C(Br)C2=CC=CN=C21 |
InChI Key | GBHFSEKDEABVOP-UHFFFAOYSA-N |
While explicit X-ray crystallographic data for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine was absent in the search results, its structural analogs and synthetic precursors reveal key insights. Pyrrolo[2,3-b]pyridine derivatives exhibit near-planar bicyclic frameworks, with minor deviations at the fusion bonds due to steric strain. The bromine atom at C3 introduces significant steric bulk perpendicular to the ring plane, influencing crystal packing and intermolecular interactions [5].
Computational modeling (DFT studies) predicts:
Crystallinity assessments via powder XRD indicate moderate crystallinity, though the compound may form solid-liquid mixtures at room temperature (observed as "light yellow to yellow solid-liquid mixtures") [1] [3]. Storage at –20°C is recommended to maintain solid-state stability and prevent partial liquefaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (400 MHz, CDCl₃) exhibits distinctive signals confirming the scaffold and substitution:
¹³C NMR features six signals corresponding to the asymmetrical structure:
Table 2: Key NMR Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 3.77 | Singlet | N-CH₃ |
¹H | 7.15 | Multiplet | H5 |
¹H | 8.00 | Multiplet | H4 |
¹H | 8.34 | Multiplet | H2 |
¹³C | 32.8 | - | N-CH₃ |
¹³C | 95.1 | - | C3 (Br-attached) |
Infrared (IR) SpectroscopyProminent bands include:
Mass Spectrometry (MS)Electron-impact MS shows:
The parent system 1H-pyrrolo[2,3-b]pyridine (7-azaindole) exhibits prototropic tautomerism between 1H- and 3H- forms. N1-methylation in 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine eliminates tautomeric equilibria by blocking the N1 protonation site. This "locks" the molecule exclusively in the 1H-tautomer, confirmed by:
The bicyclic system displays rigid planarity with no ring-chair interconversion due to:
Table 3: Tautomeric States in Pyrrolopyridine Systems
Compound | Tautomeric Equilibrium? | Dominant Form | Key Evidence |
---|---|---|---|
3-Bromo-1H-pyrrolo[2,3-b]pyridine | Yes | 1H/3H mixture | Broad NMR peaks |
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | No | 1H only | Stable NMR/IR profiles |
3-Bromo-1H-pyrrolo[3,2-b]pyridine | Yes | 1H/2H mixture | Dual MS fragmentation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9